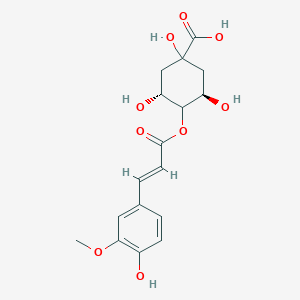

4-O-feruloyl-D-quinic acid

Übersicht

Beschreibung

4-O-Feruloylquinic Acid is a methanolic extract of Murraya Paniculata leaves that exhibits antioxidant and antimicrobial properties against fungi, gram positive and gram negative bacteria .

Synthesis Analysis

The efficient synthesis of 3-, 4-, and 5-O-feruloylquinic acids starts from d- (−)-quinic acid .Molecular Structure Analysis

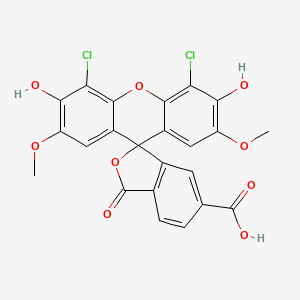

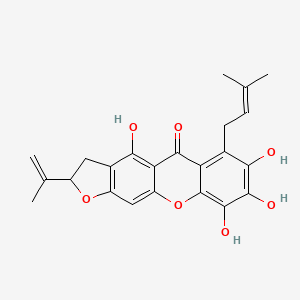

The molecular formula of 4-O-feruloyl-D-quinic acid is C17H20O9. It has an average mass of 368.335 Da and a mono-isotopic mass of 368.110718 Da .Chemical Reactions Analysis

4-O-feruloyl-D-quinic acid is a conjugate acid of 4-O-feruloyl-D-quinate . It is also a derivative of D-quinic acid .Physical And Chemical Properties Analysis

The density of 4-O-feruloyl-D-quinic acid is 1.5±0.1 g/cm3. It has a boiling point of 656.1±55.0 °C at 760 mmHg. The vapor pressure is 0.0±2.1 mmHg at 25°C. The enthalpy of vaporization is 101.5±3.0 kJ/mol. The flash point is 238.9±25.0 °C. The index of refraction is 1.646 .Wissenschaftliche Forschungsanwendungen

Antioxidant Research

4-Feruloylquinic acid has been studied for its antioxidant properties . It acts as a hydroperoxyl radical scavenger and xanthine oxidase inhibitor . These properties make it a target for research into oxidative stress-related diseases, where it could potentially mitigate damage caused by free radicals.

Pharmacology

In pharmacological studies, 4-Feruloylquinic acid exhibits anti-inflammatory and anti-oxidation effects . It’s being explored for therapeutic effects on pulmonary diseases, where it may downregulate reactive oxygen species and activate protective signaling pathways .

Agriculture

The compound has applications in agriculture, particularly in enhancing the antibacterial and antioxidant activities of plant extracts . This can improve the resistance of crops to pathogens and environmental stress, contributing to sustainable agriculture practices.

Cosmetic Industry

In the cosmetic industry, 4-Feruloylquinic acid is valued for its antioxidant and anti-aging properties . It’s used in skincare products to protect against UV radiation and improve skin health.

Food Industry

4-Feruloylquinic acid is used as a functional component in foods due to its biological activities, which include antioxidant , antimicrobial , and anti-inflammatory effects . It contributes to the health benefits of coffee and other plant-based foods.

Environmental Applications

Research into the environmental applications of 4-Feruloylquinic acid focuses on its role as a natural antioxidant . It’s being explored for its potential to protect against environmental oxidative stress .

Biotechnology

In biotechnology, 4-Feruloylquinic acid’s antioxidant capabilities are harnessed in the development of new biological assays and computational models for studying radical scavenging mechanisms .

Medical Research

Medical research has investigated 4-Feruloylquinic acid for its potential in mitigating oxidative and inflammatory stress conditions . It’s being examined for its role in controlling diseases associated with chronic inflammation and oxidative damage.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

4-Feruloylquinic acid, also known as 4-O-feruloyl-D-quinic acid, is a phenolic compound that exhibits diverse biological activities . The primary targets of 4-Feruloylquinic acid are hydroperoxyl radicals and the enzyme xanthine oxidase (XO) . Hydroperoxyl radicals are reactive oxygen species that can cause oxidative stress, while xanthine oxidase is involved in purine metabolism and can produce uric acid and reactive oxygen species .

Mode of Action

4-Feruloylquinic acid interacts with its targets primarily through antioxidant mechanisms . It acts as a scavenger of hydroperoxyl radicals, neutralizing these reactive species and preventing them from causing cellular damage . In addition, 4-Feruloylquinic acid inhibits the activity of xanthine oxidase, thereby reducing the production of uric acid and reactive oxygen species .

Biochemical Pathways

The action of 4-Feruloylquinic acid affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . By scavenging hydroperoxyl radicals and inhibiting xanthine oxidase, 4-Feruloylquinic acid can influence these pathways and their downstream effects .

Pharmacokinetics

It is known that ferulic acid, a related compound, stays in the bloodstream for longer periods than other dietary polyphenols and antioxidants and easily crosses the blood-brain barrier

Result of Action

The antioxidant action of 4-Feruloylquinic acid results in the reduction of oxidative stress in the body . By scavenging hydroperoxyl radicals and inhibiting xanthine oxidase, it can prevent cellular damage caused by these reactive species . This can have various molecular and cellular effects, potentially contributing to the prevention of diseases associated with oxidative stress .

Action Environment

The action of 4-Feruloylquinic acid can be influenced by various environmental factors. For example, its antioxidant activity can be affected by the physiological conditions in which it is present . Furthermore, the compound’s stability may be influenced by the pH of the solution it is in . .

Eigenschaften

IUPAC Name |

(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-13-6-9(2-4-10(13)18)3-5-14(21)26-15-11(19)7-17(24,16(22)23)8-12(15)20/h2-6,11-12,15,18-20,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,12-,15?,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMFDSJJVNQXLT-XQCMRRNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC2[C@@H](CC(C[C@H]2O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate](/img/structure/B1246418.png)

![(3E,7E,9Z,21E,23E)-3,7,9,13,19,25-Hexamethyl-6,12,26-trihydroxy-12,16-epoxy-28-[(3E)-1,3,9-trimethyl-5,6,8,10-tetrahydroxy-3-dodecenyl]-1-oxacyclooctacosa-3,7,9,21,23-pentaene-2,18-dione](/img/structure/B1246421.png)

![dimethyl (6R,9R)-10-[2-(3-ethylpiperidin-1-yl)ethyl]-6-[3-[2-(3-ethylpiperidin-1-yl)ethyl]-1H-indol-2-yl]-8,9-dihydro-7H-pyrido[1,2-a]indole-6,9-dicarboxylate](/img/structure/B1246425.png)

![N-[4-(1,1,1,3,3,3-Hexafluoro-2-Hydroxypropan-2-Yl)phenyl]-N-Methylbenzenesulfonamide](/img/structure/B1246426.png)